REACTION_CXSMILES
|
P([O-])([O-])(O)=O.[K+].[K+].[CH3:8][O:9][CH2:10][O:11][CH2:12][C:13]([CH3:18])([CH3:17])[C:14]([OH:16])=[O:15].S(Cl)(O[CH2:23][Cl:24])(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CC(OC)(C)C.O>[Cl:24][CH2:23][O:15][C:14](=[O:16])[C:13]([CH3:18])([CH3:17])[CH2:12][O:11][CH2:10][O:9][CH3:8] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCl)Cl
|
Name
|
dipotassium hydrogen phosphate
|
Quantity
|
246 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
45.8 g
|
Type
|
reactant
|
Smiles
|
COCOCC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
9.65 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were sequentially added
|
Type
|
ADDITION
|
Details
|
49715-04-0] (42.1 mL) was added dropwise
|
Type
|
STIRRING
|
Details
|
by stirring the resulting mixture overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
After shaking the mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
WASH
|
Details
|
washed twice with saturated aqueous sodium chloride solution (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (mixed solvent of heptane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCOC(C(COCOC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |